3,4-Dichlorophenyl acetate
Overview
Description
3,4-Dichlorophenyl acetate is a chemical compound that belongs to the family of chlorinated phenols . It is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. The compound is also used in scientific research for its diverse biological activities. The IUPAC name for this compound is 3,4-dichlorophenyl acetate and it has a molecular weight of 205.04 .
Molecular Structure Analysis
The InChI code for 3,4-Dichlorophenyl acetate is1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
. This code provides a specific textual identifier for the compound’s molecular structure.
Scientific Research Applications
Analytical Method Development
A specific and sensitive method was established for the determination of 3,4-dichlorophenyl compounds in rat plasma, crucial for studying new preparations of such compounds in preclinical animal experiments. This method provides accurate, sensitive, and convenient means for pharmacokinetic and residue studies, enhancing our understanding of these compounds in biological systems (Bu Xiu, 2004).
Environmental Chemistry and Toxicology
Several studies have focused on the environmental behavior, degradation, and toxicological effects of chlorophenyl compounds, including 3,4-dichlorophenyl derivatives. These studies are essential for assessing the environmental impact and potential health risks of these compounds. For instance, chlorophenols were identified as transient products during the mineralization of certain herbicides, highlighting their role in advanced oxidation processes for wastewater treatment (Yunfu. Sun & J. Pignatello, 1993). Moreover, the degradation of chlorophenyl compounds in the presence of acetate under methanogenic conditions provides insights into the remediation of polluted soils (Zhi-man Yang et al., 2017).
Solubility and Physicochemical Properties
Understanding the solubility and physicochemical properties of 3,4-dichlorophenyl derivatives is vital for their practical applications, including pharmaceutical formulations and material sciences. Studies have measured the solubility of these compounds in various organic solvents, which is essential for their processing and applications (Q. Li et al., 2007; Shui Wang et al., 2007).
Agricultural Applications
Chlorophenyl compounds have been studied for their herbicidal, fungicidal, and insecticidal properties. This research is crucial for the development of new agricultural chemicals and understanding their modes of action and environmental behavior. For instance, certain chlorophenyl derivatives have shown excellent herbicidal and fungicidal activities, offering potential leads for the design of new bioactive herbicides and fungicides (G. Qadeer et al., 2007).
properties
IUPAC Name |
(3,4-dichlorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKGYRIYNMZFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939084 | |
Record name | 3,4-Dichlorophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl acetate | |
CAS RN |
17847-51-7 | |
Record name | Phenol, 3,4-dichloro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017847517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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